Ethyl 2-cyano-4-methylbenzoate

Catalog No.
S12802272
CAS No.
M.F
C11H11NO2
M. Wt
189.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 2-cyano-4-methylbenzoate

Product Name

Ethyl 2-cyano-4-methylbenzoate

IUPAC Name

ethyl 2-cyano-4-methylbenzoate

Molecular Formula

C11H11NO2

Molecular Weight

189.21 g/mol

InChI

InChI=1S/C11H11NO2/c1-3-14-11(13)10-5-4-8(2)6-9(10)7-12/h4-6H,3H2,1-2H3

InChI Key

AZERLUAHQAYDKR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C)C#N

Ethyl 2-cyano-4-methylbenzoate is an organic compound characterized by its molecular formula C11H11NO2C_{11}H_{11}NO_2. This compound belongs to the class of esters and features a cyano group (CN-C\equiv N) and a methyl group (CH3-CH_3) attached to a benzoate structure. The presence of the cyano group enhances its reactivity, making it a valuable intermediate in organic synthesis. Ethyl 2-cyano-4-methylbenzoate is commonly utilized in various

  • Nucleophilic Substitution: The cyano group can be replaced by nucleophiles such as amines or thiols, facilitating the formation of new compounds.
  • Reduction: The cyano group can be reduced to form primary amines or aldehydes using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
  • Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and ethanol.

These reactions highlight the compound's versatility in synthetic chemistry, allowing it to serve as a precursor for more complex molecules.

Research into the biological activity of ethyl 2-cyano-4-methylbenzoate indicates potential antimicrobial and anticancer properties. The compound has been investigated for its ability to inhibit certain enzymes, which may lead to therapeutic applications in drug development. Studies suggest that compounds with cyano groups often exhibit significant biological activities, making them candidates for further pharmacological exploration.

Ethyl 2-cyano-4-methylbenzoate can be synthesized through several methods:

  • Bromination and Esterification:
    • Bromination: Starting from 2-cyano-4-methylbenzoic acid, bromination is performed using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
    • Esterification: The resulting brominated acid is then reacted with ethanol in the presence of a strong acid catalyst like sulfuric acid to form ethyl 2-cyano-4-methylbenzoate.
  • Alternative Synthetic Routes: Other methods may involve direct cyanation of substituted benzoates or related compounds, employing various reagents and conditions to achieve the desired product.

Ethyl 2-cyano-4-methylbenzoate finds applications in various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds.
  • Material Science: The compound may be used in developing specialty materials due to its unique chemical properties.
  • Biological Research: Its potential biological activities make it a subject of interest for drug discovery and development.

Interaction studies involving ethyl 2-cyano-4-methylbenzoate have focused on its binding affinity with various biological targets, including enzymes and receptors. The presence of the cyano group enhances its reactivity and ability to form covalent bonds with target molecules. These interactions can lead to modulation of biological pathways, providing insights into its potential therapeutic uses.

Several compounds share structural similarities with ethyl 2-cyano-4-methylbenzoate. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Ethyl 2-bromo-4-methylbenzoateContains a bromine substituentHigher reactivity due to bromine
Ethyl 5-bromo-2-cyano-4-methylbenzoateBromine at a different positionDistinct reactivity patterns compared to ethyl 2-cyano
Ethyl 2-chloro-4-methylbenzoateChlorine instead of bromineDifferent biological activity due to chlorine
Ethyl 3-cyano-4-methylbenzoateCyano group at position 3Variations in reactivity and applications

Ethyl 2-cyano-4-methylbenzoate is unique due to its specific arrangement of functional groups, which imparts distinct chemical and biological properties. This uniqueness enhances its utility in various research and industrial applications compared to its analogs.

XLogP3

2.2

Hydrogen Bond Acceptor Count

3

Exact Mass

189.078978594 g/mol

Monoisotopic Mass

189.078978594 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-09-2024

Explore Compound Types